molecular formula C17H19BO3 B6283578 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde CAS No. 1381940-44-8

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde

Cat. No. B6283578
CAS RN: 1381940-44-8
M. Wt: 282.1
InChI Key:
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Description

“6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde” is an organic compound. The compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is a boronic acid derivative . It is also related to (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of related compounds. It likely contains a naphthalene ring (a type of aromatic hydrocarbon), an aldehyde group (-CHO), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .

Scientific Research Applications

  • Synthesis of Novel Fluorescent Probes

    • This compound has been used in the synthesis of novel near-infrared indole carbazole borate fluorescent probes. These probes are valuable in scientific research for imaging and sensing applications due to their fluorescence properties. This synthesis involves multiple reactions including electrophilic substitution and coupling reactions, demonstrating the compound's versatility in complex organic syntheses (Shen You-min, 2014).
  • Building Block for Silicon-Based Drugs and Odorants

    • The compound has been identified as a new building block for the synthesis of biologically active derivatives, including silicon-based drugs and odorants. It was used in the synthesis of the retinoid agonist disila-bexarotene, illustrating its potential in medicinal chemistry (Matthias W. Büttner et al., 2007).
  • Key Electron Donors in Organic Electronics

    • This compound has been synthesized as a key electron donor for use in various synthetic approaches. Its derivatives are useful in the field of organic electronics, which includes the development of materials for organic solar cells and light-emitting diodes (Elham N. Bifari & R. El-Shishtawy, 2021).
  • Precursor for Semiconducting Polymers

    • The compound has been developed as a precursor for the synthesis of high-performance semiconducting polymers. Its use in donor–acceptor copolymers highlights its importance in the advancement of materials for electronic applications (K. Kawashima et al., 2013).
  • Crystal Structure and Vibrational Properties Studies

    • Studies on the crystal structure and vibrational properties of compounds derived from this molecule have been conducted. These studies are important for understanding the physical and chemical properties of new materials, which can lead to the development of novel applications in various scientific fields (Qing-mei Wu et al., 2021).
  • Development of Fluorescence Probes for Hydrogen Peroxide Detection

    • Boronate ester derivatives of this compound have been synthesized for use as fluorescence probes in the detection of hydrogen peroxide. These probes are significant in biochemical and medical research for detecting oxidative stress and other biological processes (Emma V Lampard et al., 2018).

Future Directions

The future directions for the use and study of this compound are not specified in the search results. The use of boronic acids and their derivatives in organic synthesis is a well-established field, and future research may continue to explore new reactions and applications for these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde' involves the conversion of a naphthalene derivative to the desired aldehyde through a series of reactions involving boron reagents.", "Starting Materials": [ "2-naphthol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "2-bromoacetophenone", "potassium carbonate", "copper(I) iodide", "triethylamine", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2-naphthol is reacted with 2-bromoacetophenone in the presence of potassium carbonate and copper(I) iodide to form 2-(2-acetylphenyl)naphthalene.", "Step 2: 2-(2-acetylphenyl)naphthalene is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of triethylamine and acetic acid to form 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-ol.", "Step 3: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-ol is reduced with sodium borohydride in the presence of ethanol to form 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-ol.", "Step 4: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-ol is oxidized with hydrochloric acid and sodium hydroxide to form 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde." ] }

CAS RN

1381940-44-8

Molecular Formula

C17H19BO3

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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